molecular formula C13H8Cl4N2S B12133715 Thiourea, N,N'-bis(2,4-dichlorophenyl)- CAS No. 52477-05-1

Thiourea, N,N'-bis(2,4-dichlorophenyl)-

Katalognummer: B12133715
CAS-Nummer: 52477-05-1
Molekulargewicht: 366.1 g/mol
InChI-Schlüssel: LPHHXYWWIUGMIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N,N’-bis(2,4-dichlorophenyl)- is an organosulfur compound belonging to the class of thiourea derivatives. It is characterized by the presence of two 2,4-dichlorophenyl groups attached to the nitrogen atoms of the thiourea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N,N’-bis(2,4-dichlorophenyl)- typically involves the reaction of 2,4-dichloroaniline with thiophosgene or carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of 2,4-dichloroaniline to yield the final product. The reaction conditions often include mild temperatures and the use of solvents such as dimethylformamide or dichloromethane .

Industrial Production Methods

Industrial production of Thiourea, N,N’-bis(2,4-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N,N’-bis(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Thiourea, N,N’-bis(2,4-dichlorophenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Thiourea, N,N’-bis(2,4-dichlorophenyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiourea, N,N’-bis(2,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Eigenschaften

CAS-Nummer

52477-05-1

Molekularformel

C13H8Cl4N2S

Molekulargewicht

366.1 g/mol

IUPAC-Name

1,3-bis(2,4-dichlorophenyl)thiourea

InChI

InChI=1S/C13H8Cl4N2S/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20)

InChI-Schlüssel

LPHHXYWWIUGMIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.